molecular formula C21H28N2O6S B300455 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide

Cat. No. B300455
M. Wt: 436.5 g/mol
InChI Key: IDLSIDRAJYBIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential anticancer properties. It was first discovered in the 1980s and has since undergone numerous studies to determine its efficacy and mechanism of action.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide's mechanism of action is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. It has been shown to activate the transcription factor NF-kB, which is involved in the immune response. It has also been shown to induce the production of tumor necrosis factor alpha (TNF-alpha), which is involved in the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha, interferon-gamma, and interleukin-6. It has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide for lab experiments is that it is a small molecule that can be easily synthesized and purified. It has also been extensively studied, so there is a large body of literature on its properties and potential applications. One limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are a number of potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide. One area of interest is in combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is in the development of more potent analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide with improved efficacy and reduced toxicity. Finally, there is interest in exploring the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide for the treatment of other diseases, such as viral infections or autoimmune disorders.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide, followed by reaction with 2-methoxy-5-methylsulfonylaniline and acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been studied in animal models, where it has been shown to inhibit tumor growth and improve survival rates.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide

Molecular Formula

C21H28N2O6S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H28N2O6S/c1-15-6-8-18(27-2)17(12-15)23(30(5,25)26)14-21(24)22-11-10-16-7-9-19(28-3)20(13-16)29-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)

InChI Key

IDLSIDRAJYBIPX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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